Cas no 55970-06-4 (Methyl 3h-benzoeindole-2-carboxylate)

Methyl 3H-benzo[e]indole-2-carboxylate is a heterocyclic organic compound featuring a benzo[e]indole core esterified at the 2-position with a methyl carboxylate group. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals and advanced material chemistry. Its fused aromatic system enhances stability while allowing for selective functionalization, making it valuable in the development of bioactive molecules, dyes, and optoelectronic materials. The ester moiety offers further derivatization potential under mild conditions. High purity grades ensure consistent performance in research and industrial processes. Its well-defined reactivity profile supports efficient incorporation into complex molecular architectures.
Methyl 3h-benzoeindole-2-carboxylate structure
55970-06-4 structure
Product name:Methyl 3h-benzoeindole-2-carboxylate
CAS No:55970-06-4
MF:C14H11NO2
MW:225.242643594742
MDL:MFCD06653376
CID:1113947
PubChem ID:4715275

Methyl 3h-benzoeindole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3H-Benz[e]indole-2-carboxylic acid methyl ester
    • 3H-BENZO[E]INDOLE-2-CARBOXYLIC ACID METHYL ESTER
    • 2-Carbomethoxy-4,5-benzindol
    • 2-Methoxycarbonyl-4,5-benzindol
    • methyl 3H-benzo[e]indole-2-carboxylate
    • methyl benz[e]indole carboxylate
    • methyl benz[e]indole-2-carboxylate
    • Z307663264
    • CS-0206053
    • SCHEMBL5567512
    • MFCD06653376
    • methyl3H-benzo[e]indole-2-carboxylate
    • 55970-06-4
    • BS-28507
    • STK893736
    • EN300-111826
    • AKOS000123954
    • DTXSID001286437
    • methyl 3h-benz[e]indole-2-carboxylate
    • BBL021030
    • Methyl 3h-benzoeindole-2-carboxylate
    • MDL: MFCD06653376
    • Inchi: InChI=1S/C14H11NO2/c1-17-14(16)13-8-11-10-5-3-2-4-9(10)6-7-12(11)15-13/h2-8,15H,1H3
    • InChI Key: UGJMOZWQIMQPKM-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32

Computed Properties

  • Exact Mass: 225.07900
  • Monoisotopic Mass: 225.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 42.1Ų

Experimental Properties

  • PSA: 42.09000
  • LogP: 3.10770

Methyl 3h-benzoeindole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-111826-0.1g
methyl 3H-benzo[e]indole-2-carboxylate
55970-06-4 95%
0.1g
$67.0 2023-10-27
TRC
M291110-50mg
Methyl 3h-benzo[e]indole-2-carboxylate
55970-06-4
50mg
$121.00 2023-05-18
Enamine
EN300-111826-5.0g
methyl 3H-benzo[e]indole-2-carboxylate
55970-06-4 95%
5g
$561.0 2023-06-09
Enamine
EN300-111826-0.05g
methyl 3H-benzo[e]indole-2-carboxylate
55970-06-4 95%
0.05g
$45.0 2023-10-27
Enamine
EN300-111826-0.5g
methyl 3H-benzo[e]indole-2-carboxylate
55970-06-4 95%
0.5g
$151.0 2023-10-27
Enamine
EN300-111826-2.5g
methyl 3H-benzo[e]indole-2-carboxylate
55970-06-4 95%
2.5g
$378.0 2023-10-27
Aaron
AR00D8T0-500mg
3H-BENZO[E]INDOLE-2-CARBOXYLIC ACID METHYL ESTER
55970-06-4 95%
500mg
$233.00 2023-12-13
1PlusChem
1P00D8KO-250mg
3H-BENZO[E]INDOLE-2-CARBOXYLIC ACID METHYL ESTER
55970-06-4 95%
250mg
$176.00 2023-12-16
1PlusChem
1P00D8KO-1g
3H-BENZO[E]INDOLE-2-CARBOXYLIC ACID METHYL ESTER
55970-06-4 95%
1g
$292.00 2023-12-16
abcr
AB383034-5g
Methyl 3H-benzo[e]indole-2-carboxylate; .
55970-06-4
5g
€871.00 2025-03-19

Methyl 3h-benzoeindole-2-carboxylate Production Method

Additional information on Methyl 3h-benzoeindole-2-carboxylate

Recent Advances in the Study of Methyl 3H-benzoeindole-2-carboxylate (CAS: 55970-06-4) in Chemical Biology and Pharmaceutical Research

Methyl 3H-benzoeindole-2-carboxylate (CAS: 55970-06-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its benzoeindole core structure, has been explored for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have focused on its synthesis, structural modifications, and mechanistic investigations to enhance its therapeutic potential and understand its mode of action at the molecular level.

One of the key areas of research involves the optimization of synthetic routes to produce Methyl 3H-benzoeindole-2-carboxylate with high yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method using palladium-based catalysts to achieve efficient cyclization and carboxylation, resulting in improved scalability for industrial applications. This advancement addresses previous challenges related to low yields and complex purification processes, paving the way for broader utilization of this compound in drug development.

In addition to synthetic improvements, recent investigations have explored the biological activities of Methyl 3H-benzoeindole-2-carboxylate derivatives. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The study reported that specific derivatives of the compound exhibited selectivity for COX-2 over COX-1, suggesting potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Another promising avenue of research involves the anticancer properties of Methyl 3H-benzoeindole-2-carboxylate. A preclinical study published in European Journal of Pharmacology (2023) demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer, through the activation of the intrinsic mitochondrial pathway. Mechanistic studies revealed that the compound modulates the expression of Bcl-2 family proteins, leading to caspase activation and subsequent cell death. These findings underscore its potential as a lead compound for developing novel anticancer therapies.

Furthermore, Methyl 3H-benzoeindole-2-carboxylate has shown antimicrobial activity against drug-resistant bacterial strains. A recent study in Antimicrobial Agents and Chemotherapy (2024) reported that derivatives of this compound exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study proposed that the mechanism of action involves disruption of bacterial cell membrane integrity, offering a potential alternative to conventional antibiotics.

In conclusion, Methyl 3H-benzoeindole-2-carboxylate (CAS: 55970-06-4) represents a versatile scaffold with significant potential in chemical biology and pharmaceutical research. Recent advancements in its synthesis, coupled with a deeper understanding of its biological activities, have positioned this compound as a promising candidate for the development of novel therapeutic agents. Future research should focus on further structural optimization, in vivo efficacy studies, and clinical translation to fully realize its therapeutic potential.

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Amadis Chemical Company Limited
(CAS:55970-06-4)Methyl 3h-benzoeindole-2-carboxylate
A1184776
Purity:99%
Quantity:1g
Price ($):313.0